Computed Lipophilicity (XLogP3) Comparison with Regioisomeric Analog
The target compound exhibits a computed XLogP3-AA value of 3.2, reflecting the combined effect of the 4-chlorophenyl substituent on the methanamine carbon and the o-tolyl group on the triazole 5-position ([1]). Its regioisomer, (5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine, which places chlorine directly on the triazole-attached phenyl ring and shifts the methyl group to the para position, is expected to display a different lipophilicity profile due to altered electronic distribution and molecular shape; while an experimentally measured XLogP3 for the regioisomer is not available in the same database, the structural difference—chlorine on the heterocycle-proximal versus distal phenyl ring—has been shown in analogous triazole series to modulate logP by ±0.3–0.5 log units ([2]). This difference can affect membrane permeability and non-specific protein binding in cellular assays.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.2 |
| Comparator Or Baseline | Regioisomer (5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine: XLogP3 not publicly reported; class-level inference predicts shift of ±0.3–0.5 log units based on chlorine position |
| Quantified Difference | Inferred ΔXLogP3 ≈ 0.3–0.5 (direction unknown without measurement) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem 2021.05.07 release); class-level inference drawn from Shultz et al. (2013) triazol-3-ylamine SAR ([2]) |
Why This Matters
Lipophilicity differences of 0.3–0.5 log units can shift estimated cellular permeability and metabolic clearance rates, impacting the suitability of each isomer for cell-based versus biochemical screening cascades.
- [1] PubChem. Compound Summary for CID 84221264: (4-Chlorophenyl)(5-(o-tolyl)-1H-1,2,4-triazol-3-yl)methanamine. Computed Properties: XLogP3-AA = 3.2. National Library of Medicine. Accessed April 2026. View Source
- [2] Shultz, M. D.; Majumdar, D.; Chin, D. N.; Fortin, P. D.; Feng, Y.; Gould, T.; Kirby, C. A.; Stams, T.; Waters, N. J.; Shao, W. Structure-Efficiency Relationship of [1,2,4]Triazol-3-ylamines as Novel Nicotinamide Isosteres that Inhibit Tankyrases. J. Med. Chem. 2013, 56 (17), 7049–7059. View Source
